molecular formula C12H15NO2 B14817533 5-Cyclopropoxy-6-isopropylpicolinaldehyde

5-Cyclopropoxy-6-isopropylpicolinaldehyde

Cat. No.: B14817533
M. Wt: 205.25 g/mol
InChI Key: GPVCDXOAJXKNKJ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-isopropylpicolinaldehyde is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a picolinaldehyde core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-isopropylpicolinaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of cyclopropyl cyanide and γ-chlorobutyronitrile, followed by hydrolysis and subsequent reactions to form the desired compound . The reaction conditions often include the use of sodium hydroxide and sulfuric acid, with careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-isopropylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Cyclopropoxy-6-isopropylpicolinaldehyde is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a precursor for pharmacologically active compounds.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-isopropylpicolinaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical responses. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Cyclopropoxy-6-isopropylpicolinaldehyde include other picolinaldehyde derivatives and compounds with cyclopropoxy or isopropyl groups. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it valuable for specialized applications in research and industry, where its distinct characteristics can be leveraged for specific purposes.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-cyclopropyloxy-6-propan-2-ylpyridine-2-carbaldehyde

InChI

InChI=1S/C12H15NO2/c1-8(2)12-11(15-10-4-5-10)6-3-9(7-14)13-12/h3,6-8,10H,4-5H2,1-2H3

InChI Key

GPVCDXOAJXKNKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=N1)C=O)OC2CC2

Origin of Product

United States

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